Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate
Description
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate (CAS 55334-51-5) is a diester derivative of terephthalic acid. Its molecular formula is C₁₈H₁₆O₆, with a molecular weight of 328.32 g/mol . Structurally, it contains two ester groups: a methyl group and a [4-(methoxycarbonyl)phenyl]methyl group. The latter substituent introduces steric bulk and additional ester functionality, distinguishing it from simpler terephthalate esters.
This compound is primarily used in specialized polymer synthesis and organic intermediates, where its branched structure may influence material properties such as solubility, thermal stability, and crystallinity.
Properties
CAS No. |
55334-51-5 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-O-[(4-methoxycarbonylphenyl)methyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-5-3-12(4-6-13)11-24-18(21)15-9-7-14(8-10-15)17(20)23-2/h3-10H,11H2,1-2H3 |
InChI Key |
ITTJRGPCQAAFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification via Carbodiimide-Mediated Coupling
The most documented and reliable method for preparing this compound involves the coupling of mono-methyl terephthalate with methyl 4-hydroxybenzoate using carbodiimide chemistry:
- Reactants: Mono-methyl terephthalate (0.500 g, 2.78 mmol), methyl 4-hydroxybenzoate (0.427 g, 2.80 mmol)
- Catalysts and Reagents: 4-Dimethylaminopyridine (DMAP, 0.034 g, 0.28 mmol) as a nucleophilic catalyst, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.638 g, 3.33 mmol) as the coupling agent.
- Solvent: Dry dichloromethane (CH2Cl2, 10 mL)
- Conditions: Stirring at room temperature for 1 hour.
- Workup: The reaction is quenched with 0.1 M hydrochloric acid solution, extracted with ethyl acetate (3 times), washed with brine, and dried over anhydrous magnesium sulfate.
- Yield: Quantitative, yielding a white solid product.
The reaction proceeds through activation of the carboxylic acid group of mono-methyl terephthalate by EDC, followed by nucleophilic attack by the phenolic hydroxyl group of methyl 4-hydroxybenzoate, facilitated by DMAP. The product, this compound, is isolated after purification steps.
NMR Characterization: The product exhibits characteristic aromatic proton signals in the 1H NMR spectrum (400 MHz, CDCl3) at δ 8.27 (doublet, 2H, J = 8.5 Hz) and 8.18 (doublet, 2H), consistent with the terephthalate aromatic protons.
Alternative Synthetic Routes and Related Preparations
While direct preparation methods for this compound are limited, related esterification and methylation procedures provide background:
- Methylation of 4-Hydroxybenzoates: Methyl 4-hydroxybenzoate is a key precursor, often synthesized via methylation of 4-hydroxybenzoic acid or via esterification of 4-hydroxybenzoic acid derivatives.
- Use of Protecting Groups: In complex syntheses involving multiple functional groups, phenol protection (e.g., with TBDPS groups) may be employed to prevent side reactions during ester formation, followed by deprotection.
- Carbodiimide Coupling Variants: Similar esterifications use carbodiimides such as EDC or DCC (dicyclohexylcarbodiimide) with catalytic DMAP to promote ester bond formation.
- Hydrolysis and Purification Steps: Post-reaction hydrolysis and purification by extraction and drying are standard to isolate the pure ester.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Esterification | Mono-methyl terephthalate + methyl 4-hydroxybenzoate + EDC + DMAP in dry CH2Cl2, RT, 1 h | Quantitative yield (0.871 g) | Carbodiimide-mediated ester formation |
| Quenching and Extraction | 0.1 M HCl, EtOAc extraction, brine wash, MgSO4 drying | Pure white solid | Standard workup and purification |
| Characterization | 1H NMR (400 MHz, CDCl3) | Confirmed aromatic protons | Confirms product structure |
Analytical and Research Findings
- Nuclear Magnetic Resonance (NMR): The 1H NMR spectral data confirm the formation of the ester with characteristic aromatic doublets and methyl ester signals.
- Purity: The product obtained by this method is reported as quantitatively pure, suitable for research applications.
- Stability: The compound is a stable white solid under ambient conditions.
- Applications: Primarily used as a reference compound in organic synthesis and materials chemistry research.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate can be effectively analyzed using reverse-phase HPLC. The method utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This approach allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Column Type | Newcrom R1 Reverse-Phase Column |
| Application | Isolation of Impurities, Pharmacokinetics |
Materials Science
Polyester Production
this compound serves as an intermediate in the synthesis of polyesters and other industrial plastics. Its structure allows it to function effectively as a methyl ester and phthalate ester, contributing to the production of durable materials used in various applications including textiles and packaging .
Pharmaceutical Applications
Drug Development and Delivery Systems
The compound has potential applications in drug formulation due to its chemical properties that allow for the modification of drug delivery systems. Its compatibility with various solvents and stability under different conditions make it suitable for use in pharmaceutical preparations .
Case Study 1: HPLC Method Development
In a study focused on optimizing HPLC methods for analyzing this compound, researchers demonstrated that using smaller particle columns (3 µm) enhances the speed and efficiency of separation processes. This study highlighted the compound's utility in pharmacokinetic analysis by providing rapid and reliable results for drug absorption studies .
Case Study 2: Polyester Synthesis
A research project investigated the synthesis of polyesters using this compound as a building block. The findings indicated that the incorporation of this compound improved the mechanical properties of the resulting polyester, making it more suitable for high-performance applications in automotive and aerospace industries .
Mechanism of Action
The mechanism by which Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further reactions . The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Utility: Mono-methyl terephthalate is often a precursor in synthesizing complex esters like the target compound . DMT’s scalability and purity (>99.9%) underpin its dominance in PET manufacturing .
- Material Properties : Ethylene terephthalate cyclic trimer (a polymer derivative) isolated in plant studies (, compound 13) highlights the natural occurrence of related structures, though the target compound is synthetic .
Biological Activity
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate (CAS Number: 108695) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an aromatic ester with the molecular formula . Its structure includes a terephthalate moiety and a methoxycarbonyl-substituted phenyl group, contributing to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of terephthalic acid derivatives with methanol and suitable catalysts. The specific synthetic routes can vary, but they generally aim to achieve high yields and purity of the final product.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, although the exact mechanism remains to be fully elucidated.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. Results indicate that the compound has a moderate cytotoxic effect, particularly against leukemia cells.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (leukemia) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
The proposed mechanism of action for the biological activity of this compound involves interference with cellular processes such as DNA synthesis and cell division. The compound may act as an inhibitor of key enzymes involved in these processes, similar to other known anticancer agents.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Study on Antitumor Effects : A study conducted on mice bearing tumor xenografts showed significant tumor reduction upon treatment with the compound, suggesting its potential as an antitumor agent.
- In Vivo Toxicity Assessment : Long-term toxicity studies indicated that at therapeutic doses, this compound exhibited a favorable safety profile with no significant adverse effects noted in vital organs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step esterification and protection/deprotection strategies. For example, esterification of terephthalic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Reaction parameters such as temperature (reflux conditions), catalyst concentration, and stoichiometry must be optimized using factorial design to maximize yield . Orthogonal experimental design (e.g., Taguchi method) can identify critical variables like solvent polarity and reaction time . Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >98% purity .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester and aromatic substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., via ESI-TOF). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) by quantifying residual reactants or side products . Differential Scanning Calorimetry (DSC) can assess thermal stability and melting behavior .
Q. What experimental protocols are recommended for assessing hydrolytic stability under varying pH conditions?
- Methodological Answer : Accelerated degradation studies involve incubating the compound in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C–60°C). Sampling at intervals followed by HPLC analysis quantifies degradation products. Rate constants (k) and activation energy (Eₐ) are derived using Arrhenius plots. Statistical tools like ANOVA identify pH-dependent degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energetics of esterification steps. Software like COMSOL Multiphysics simulates heat/mass transfer in batch reactors to optimize mixing efficiency and minimize side reactions . Machine learning algorithms (e.g., Random Forest) correlate experimental variables (catalyst type, solvent) with yield .
Q. What strategies resolve contradictions in kinetic data for esterification reactions involving this compound?
- Methodological Answer : Discrepancies in rate constants may arise from competing mechanisms (e.g., acid-catalyzed vs. base-mediated pathways). Isotopic labeling (e.g., ¹⁸O in methanol) tracks oxygen incorporation into ester groups. Multivariate regression analysis distinguishes dominant pathways under varying conditions . Reactor design (e.g., continuous flow vs. batch) impacts mass transfer limitations and must be standardized .
Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?
- Methodological Answer : Solvent screening via Hansen solubility parameters identifies candidates with high solubility at elevated temperatures and low solubility at ambient conditions. Process Analytical Technology (PAT) tools (e.g., in-situ Raman spectroscopy) monitor crystal growth kinetics. Particle size distribution is controlled using anti-solvent addition rates guided by population balance models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
